![molecular formula C26H44N2O4 B14344723 2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) CAS No. 104360-60-3](/img/structure/B14344723.png)
2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) core linked to two N-octylacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) typically involves the reaction of 1,2-phenylenebis(oxy) with N-octylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which 2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[1,2-Phenylenebis(oxy)]bis(N,N-dipropylacetamide)
- 2,2’-[1,2-Phenylenebis(oxy)]diacetamide
- Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-
Uniqueness
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
104360-60-3 |
|---|---|
Fórmula molecular |
C26H44N2O4 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
N-octyl-2-[2-[2-(octylamino)-2-oxoethoxy]phenoxy]acetamide |
InChI |
InChI=1S/C26H44N2O4/c1-3-5-7-9-11-15-19-27-25(29)21-31-23-17-13-14-18-24(23)32-22-26(30)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-22H2,1-2H3,(H,27,29)(H,28,30) |
Clave InChI |
ORFBOOMIPWVUCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)COC1=CC=CC=C1OCC(=O)NCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
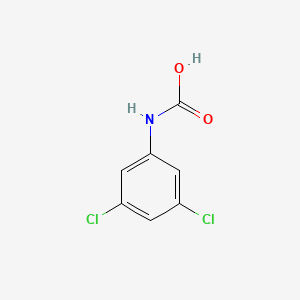

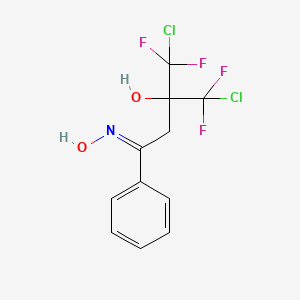
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
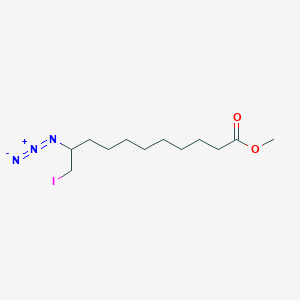

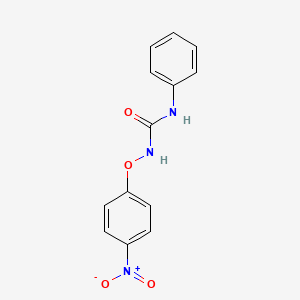
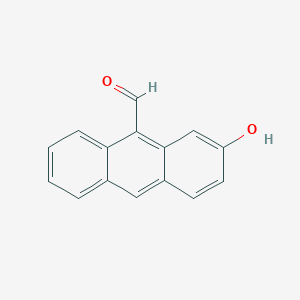
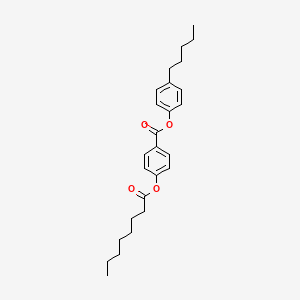
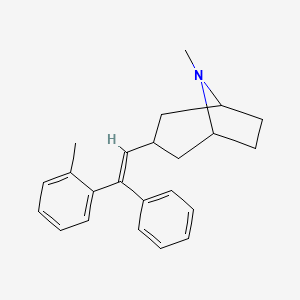
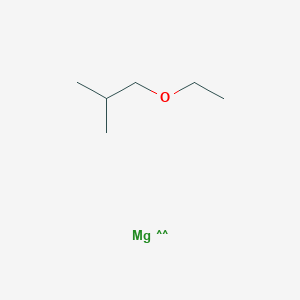
silane](/img/structure/B14344715.png)
